



Application Notes & Protocols: Cy5-PEG2-TCO in Super-Resolution Microscopy

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Compound of Interest		
Compound Name:	Cy5-PEG2-TCO4	
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Introduction

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of subcellular structures with nanoscale precision.[1][2][3] A cornerstone of these techniques, particularly localization-based methods like Stochastic Optical Reconstruction Microscopy (STORM), is the use of specific, bright, and photoswitchable fluorophores.[3][4] Cy5-PEG2-TCO is a powerful tool in this domain, combining the well-characterized photoswitching properties of the Cy5 dye with a versatile bioorthogonal labeling strategy.

This molecule consists of three key parts:

- Cy5: A far-red fluorophore known for its excellent photoswitching characteristics, high photon output, and minimal spectral overlap with cellular autofluorescence. It is one of the most reliable dyes for dSTORM.
- PEG2 Linker: A short polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the dye and the target biomolecule, reducing potential steric hindrance.
- TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and specific inverse-electron-



demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. This "click chemistry" reaction is biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.

The TCO-tetrazine ligation strategy allows for a two-step labeling process. First, a biomolecule of interest (e.g., a protein or antibody) is modified with a tetrazine group. Then, the cells or tissue are treated with Cy5-PEG2-TCO, which specifically and covalently attaches the Cy5 dye to the tetrazine-tagged target. This pre-targeting approach is highly efficient and helps improve the signal-to-noise ratio by allowing unbound reagents to be washed away before introducing the fluorophore.

Application: Super-Resolution Imaging (STORM)

Cy5-PEG2-TCO is particularly well-suited for dSTORM (direct STORM). In this technique, a single far-red laser (e.g., 647 nm) is used to excite Cy5 and, at high power, drive it into a stable dark state. The stochastic return of individual Cy5 molecules to the fluorescent "on" state is then captured over thousands of frames. The precise center of each isolated molecule is determined by fitting its image to a Gaussian function. A composite super-resolution image is then constructed by plotting the coordinates of all localized molecules. The quality of dSTORM imaging relies on fluorophores with robust photoswitching behavior, a requirement that Cy5 fulfills excellently.

Quantitative Data Summary

The performance of Cy5-PEG2-TCO in super-resolution applications is underpinned by the kinetics of the TCO-tetrazine ligation and the photophysical properties of the Cy5 dye.



Parameter	Value	Significance in Super-Resolution	Source
TCO-Tetrazine Ligation			
Second-Order Rate Constant (k ₂)	10^3 - 10^6 M $^{-1}$ S $^{-1}$	Extremely fast kinetics allow for efficient labeling at low, physiologically compatible concentrations, leading to high labeling density.	
Reaction Conditions	pH 6-9, Room Temp / 37°C	Reaction proceeds under biocompatible conditions, making it ideal for live-cell labeling.	
Cy5 Photophysics (Post-Ligation)			-
Excitation Maximum (λex)	~650 nm	Well-matched to common 640-647 nm lasers used in STORM setups.	
Emission Maximum (λem)	~670 nm	Emission in the far-red spectrum minimizes cellular autofluorescence, improving signal-tonoise.	- -

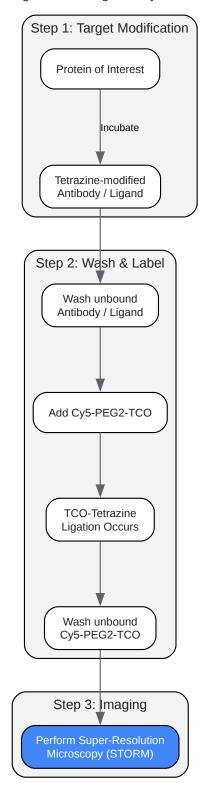


Photostability	Good	Cy5 is a relatively photostable dye suitable for demanding imaging applications.
Photoswitching Properties	Excellent for dSTORM	Can be reversibly switched between a fluorescent "on" state and a stable dark state, which is the fundamental principle of STORM.
Photon Count per Switch	High	A higher photon yield per switching event allows for more precise localization of the molecule, improving final image resolution.

Visualized Workflows



Bioorthogonal Labeling with Cy5-PEG2-TCO

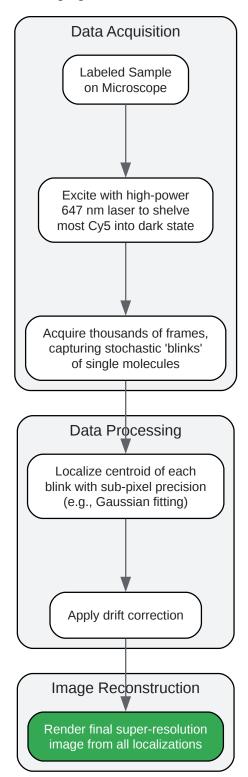


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Caption: Workflow for two-step bioorthogonal labeling.



dSTORM Imaging and Reconstruction Workflow



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Caption: General workflow for dSTORM imaging.



Experimental Protocols Protocol 1: Antibody Labeling with Tetrazine-NHS Ester

This protocol describes the modification of a primary antibody with a tetrazine moiety for subsequent reaction with Cy5-PEG2-TCO.

Materials:

- Primary antibody of interest
- · Methyl-tetrazine-PEG-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 1 M Sodium Bicarbonate (NaHCO₃)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spin desalting columns

Procedure:

- Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the antibody storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.
- Reaction Setup: In a microcentrifuge tube, combine 100 μ g of the antibody solution with 5 μ L of 1 M NaHCO₃ to raise the pH, which facilitates the NHS ester reaction.
- Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.
- Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.



- Purification: Remove the unreacted tetrazine-NHS ester by passing the solution through a spin desalting column equilibrated with PBS.
- Characterization & Storage: Determine the degree of labeling (DOL) via spectrometry if possible. Store the tetrazine-labeled antibody at 4°C.

Protocol 2: Two-Step Cell Labeling and Imaging

This protocol details the labeling of a cellular target using the pre-targeting strategy followed by STORM imaging.

Materials:

- Cells cultured on high-precision coverslips (No. 1.5H)
- Tetrazine-labeled antibody (from Protocol 1)
- Cy5-PEG2-TCO
- Anhydrous DMSO
- · Live-cell imaging medium or PBS
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
- STORM Imaging Buffer (see recipe below)

Procedure:

- Cell Preparation:
 - Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
 - Washing: Wash three times with PBS for 5 minutes each.



- Permeabilization (if required): For intracellular targets, incubate with Permeabilization
 Buffer for 10 minutes. Wash three times with PBS.
- Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
- Primary Labeling (Pre-targeting):
 - Dilute the tetrazine-labeled antibody in Blocking Buffer to a suitable concentration (e.g., 1-10 μg/mL).
 - Incubate the cells with the diluted antibody for 60 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each to remove all unbound primary antibody.
- Secondary Labeling (Click Reaction):
 - Prepare a 1-5 μM solution of Cy5-PEG2-TCO in PBS from a concentrated DMSO stock.
 - Incubate the cells with the Cy5-PEG2-TCO solution for 15-30 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each to remove unreacted Cy5-PEG2-TCO. The sample is now ready for imaging.
- dSTORM Imaging:
 - Prepare the STORM Imaging Buffer immediately before use.
 - Mount the coverslip onto a microscope slide with a small volume of the imaging buffer.
 Seal the edges to prevent oxygen from re-entering, as the buffer's efficacy depends on an oxygen-depleted environment.
 - Place the sample on the STORM microscope.
 - Use a high-power 647 nm laser to induce photoswitching of the Cy5 dye.



- Acquire a long series of images (5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Process the acquired data using appropriate localization microscopy software to reconstruct the final super-resolution image.

STORM Imaging Buffer Recipe (Glox-based with thiol):

- Buffer A: 10% (w/v) Glucose in PBS. (Store at 4°C)
- Buffer B: GLOX enzyme solution. Dissolve 14 mg Glucose Oxidase and 50 μL Catalase solution in 200 μL of PBS. (Aliquot and store at -20°C)
- Thiol: 1 M β-mercaptoethanol (MEA) or Cysteamine (MEA) in water. (Prepare fresh)

To make 1 mL of final imaging buffer:

- Start with 987 μL of Buffer A.
- Add 3 µL of Buffer B.
- Add 10 μL of 1 M MEA (final concentration 10 mM).
- Mix gently and use immediately. The buffer is effective for 1-2 hours.

Conclusion

Cy5-PEG2-TCO is a highly effective and versatile probe for super-resolution microscopy. Its utility stems from the robust photophysics of the Cy5 fluorophore and the rapid, specific, and biocompatible nature of the TCO-tetrazine bioorthogonal ligation. This combination enables high-density, specific labeling of targets within fixed or living cells, providing the necessary foundation for generating high-quality STORM images with nanoscale resolution. The protocols outlined here provide a framework for researchers to apply this powerful chemical tool to their own biological questions.



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